molecular formula C18H15N3O5 B11279436 methyl 4-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

methyl 4-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Cat. No.: B11279436
M. Wt: 353.3 g/mol
InChI Key: BOKZTKFOIADMMA-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound that features a furan ring, a pyridazinone moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl-pyridazinone intermediate, which is then reacted with methyl 4-aminobenzoate under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinone derivatives.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyridazinone moiety can produce dihydropyridazinone derivatives.

Scientific Research Applications

Methyl 4-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The furan ring and pyridazinone moiety are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
  • Methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzoate

Uniqueness

Methyl 4-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The combination of the furan ring with the pyridazinone moiety and benzoate ester makes this compound distinct from other similar compounds, potentially offering unique advantages in its applications.

Properties

Molecular Formula

C18H15N3O5

Molecular Weight

353.3 g/mol

IUPAC Name

methyl 4-[[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C18H15N3O5/c1-25-18(24)12-4-6-13(7-5-12)19-16(22)11-21-17(23)9-8-14(20-21)15-3-2-10-26-15/h2-10H,11H2,1H3,(H,19,22)

InChI Key

BOKZTKFOIADMMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3

Origin of Product

United States

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